Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride
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Description
Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride is a useful research compound. Its molecular formula is C5H9ClF3NO2 and its molecular weight is 207.58 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3,3,3-trifluoroalaninate hydrochloride, 97% (H-L-Ala(F3)-OEt.HCl) is 207.0273907 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3,3,3-Trifluoroalanine ethyl ester hydrochloride is gamma-cystathionase , an enzyme involved in the transsulfuration pathway . This pathway is crucial for the metabolism of sulfur-containing amino acids.
Mode of Action
3,3,3-Trifluoroalanine ethyl ester hydrochloride acts as a suicide inactivator of gamma-cystathionase . This means that the compound binds to the enzyme and undergoes a transformation that results in the covalent modification of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of gamma-cystathionase by 3,3,3-Trifluoroalanine ethyl ester hydrochloride affects the transsulfuration pathway This pathway is responsible for the conversion of the sulfur-containing amino acid methionine into cysteine
Result of Action
The primary result of the action of 3,3,3-Trifluoroalanine ethyl ester hydrochloride is the inhibition of gamma-cystathionase This leads to a disruption in the metabolism of sulfur-containing amino acids
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,3,3-Trifluoroalanine ethyl ester hydrochloride are not well-documented in the literature. It is known that trifluoroalanine derivatives can interact with various enzymes and proteins. For example, the inactivation of gamma-cystathionase by beta, beta, beta-trifluoroalanine, a suicide inactivator of the enzyme, results in covalent labeling of an amino group of the protein .
Molecular Mechanism
It is known that trifluoroalanine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl (2R)-2-amino-3,3,3-trifluoropropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-2-11-4(10)3(9)5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFISCBCWBUTTQ-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.